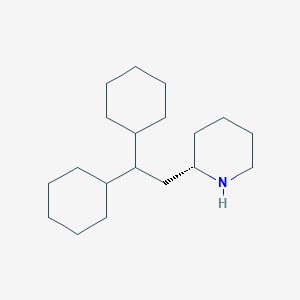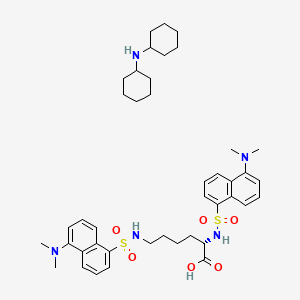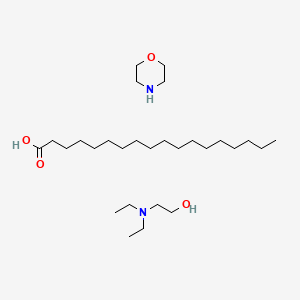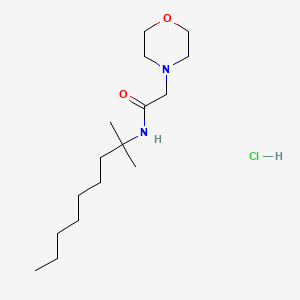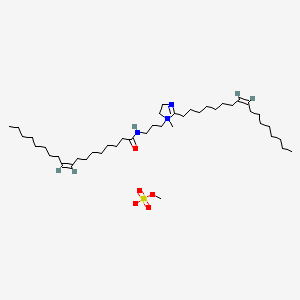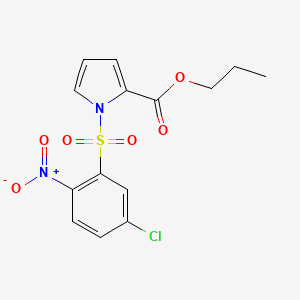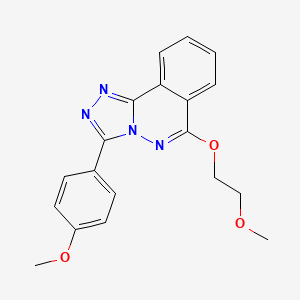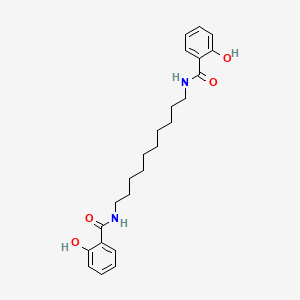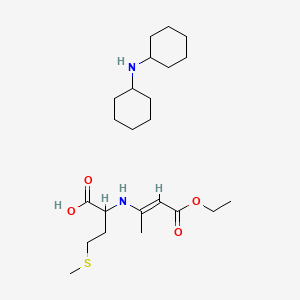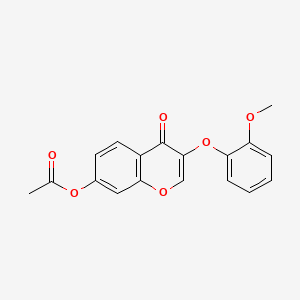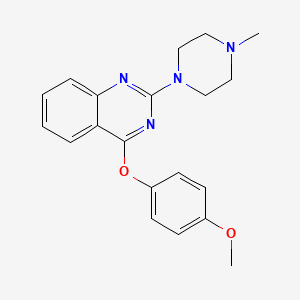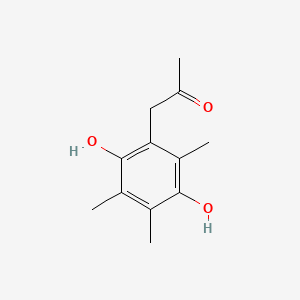
2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo- is a complex organic compound with a unique structure that includes multiple functional groups such as carboxylic acids, furan rings, and chlorinated methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo- can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with chlorinated acetic acid under controlled conditions. The reaction typically requires a catalyst such as palladium or platinum and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo- undergoes various types of chemical reactions including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Furanacetic acid, 4-((5-(carboxymethyl)-2,5-dihydro-5-methyl-2-oxo-3-furanyl)methyl)-3-chloro-2,5-dihydro-2-methyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Furanacetic acid, 5-methyl-: A derivative with a similar furan ring structure but different functional groups.
2-Furoic acid: Another furan derivative with a carboxylic acid group at a different position.
3-Methyl-2-furoic acid: Similar structure with a methyl group at the 3-position.
Properties
CAS No. |
174509-40-1 |
|---|---|
Molecular Formula |
C15H15ClO8 |
Molecular Weight |
358.73 g/mol |
IUPAC Name |
2-[4-[[5-(carboxymethyl)-4-chloro-5-methyl-2-oxofuran-3-yl]methyl]-2-methyl-5-oxofuran-2-yl]acetic acid |
InChI |
InChI=1S/C15H15ClO8/c1-14(5-9(17)18)4-7(12(21)23-14)3-8-11(16)15(2,6-10(19)20)24-13(8)22/h4H,3,5-6H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
NUUPWPAZEKFKCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(=O)O1)CC2=C(C(OC2=O)(C)CC(=O)O)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


